
Thiazolidine, 2-methyl-2-(4-pentynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 2-methyl-2-(4-pentynyl)- is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 2-methyl-2-(4-pentynyl)- typically involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF). This reaction yields the desired thiazolidine derivative . Other synthetic approaches include multicomponent reactions, click reactions, and green chemistry techniques that aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often utilize green synthesis techniques, such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis. These methods are designed to be eco-friendly, cost-effective, and efficient, providing high yields and cleaner reaction profiles .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 2-methyl-2-(4-pentynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, 1,2-aminothiols, and various catalysts. For example, the reaction between 1,2-aminothiols and aldehydes under physiological conditions can produce stable thiazolidine products without the need for a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction between a Schiff base and thioglycolic acid can yield bis spiro[(5-methylindoline3,2-(4 H) thiazolidine)-2,40(1H)-dione]1,10-biphenyl, which has been scrutinized for its antimicrobial activity .
Scientific Research Applications
Thiazolidine, 2-methyl-2-(4-pentynyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thiazolidine, 2-methyl-2-(4-pentynyl)- involves its interaction with specific molecular targets and pathways. For example, thiazolidinediones (a related class of compounds) exert their effects by stimulating the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, which plays a role in regulating glucose and lipid metabolism . Additionally, these compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiazolidine, 2-methyl-2-(4-pentynyl)- include:
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidinedione: A class of compounds known for their antidiabetic activity.
Phthalimido-thiazolidine-2,4-dione: A hybrid compound with potential anticancer activity.
Uniqueness
Thiazolidine, 2-methyl-2-(4-pentynyl)- is unique due to its specific structural features and the presence of a pentynyl group, which can influence its chemical reactivity and biological activity. This compound’s diverse range of applications in chemistry, biology, medicine, and industry further highlights its uniqueness and potential for future research and development .
Properties
CAS No. |
75606-56-3 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-methyl-2-pent-4-ynyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h1,10H,4-8H2,2H3 |
InChI Key |
UMXBPUMDAXXPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCS1)CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



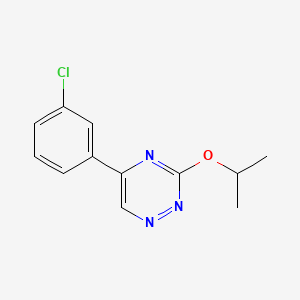

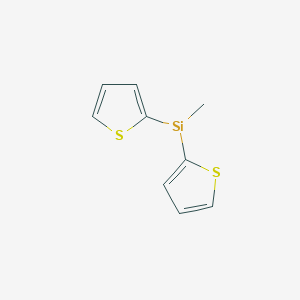
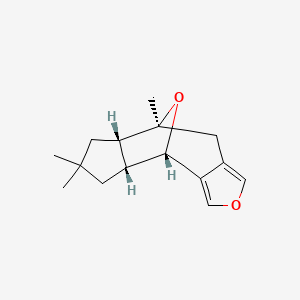

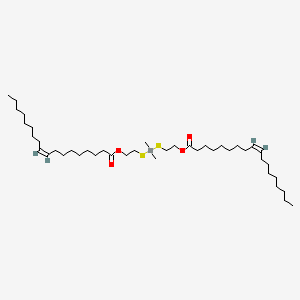
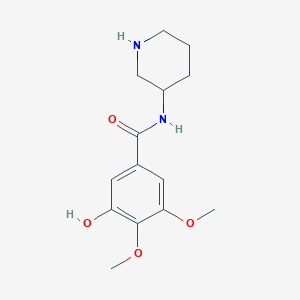
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)



![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
